molecular formula C13H12N2O2S B039803 Imitrodast CAS No. 114686-12-3

Imitrodast

Cat. No.: B039803
CAS No.: 114686-12-3
M. Wt: 260.31 g/mol
InChI Key: KRBSZXUPPSXPAN-UHFFFAOYSA-N
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Description

Imitrodast is a small molecule inhibitor of thromboxane A2 synthase (TXA2 synthase), which plays a crucial role in the biosynthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This compound has been investigated for its potential therapeutic applications in treating immune system disorders, respiratory disorders, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imitrodast involves several key steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the biological activity of the compound. This may include nitration, reduction, and sulfonation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.

    Automation and Scale-Up: The process is automated and scaled up using industrial reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Imitrodast undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships or improve pharmacokinetic properties.

Scientific Research Applications

Mechanism of Action

Imitrodast exerts its effects by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2. This leads to decreased vasoconstriction and platelet aggregation, which can be beneficial in treating cardiovascular and respiratory conditions. The molecular targets include the active site of thromboxane A2 synthase, where this compound binds and prevents the enzyme from catalyzing the conversion of prostaglandin H2 to thromboxane A2 .

Comparison with Similar Compounds

Similar Compounds

    Ozagrel: Another thromboxane A2 synthase inhibitor used in the treatment of cerebrovascular disorders.

    Seratrodast: A thromboxane receptor antagonist used for asthma treatment.

    Picotamide: Inhibits both thromboxane synthase and thromboxane receptors, used for peripheral vascular diseases.

Uniqueness of Imitrodast

This compound is unique due to its specific inhibition of thromboxane A2 synthase without affecting thromboxane receptors. This selective inhibition can lead to fewer side effects compared to compounds that target both the enzyme and the receptor.

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(17)10-2-1-9-5-11(18-12(9)6-10)7-15-4-3-14-8-15/h3-6,8H,1-2,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBSZXUPPSXPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1C(=O)O)SC(=C2)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150829
Record name Imitrodast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114686-12-3
Record name Imitrodast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114686123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imitrodast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMITRODAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ5G1KFHN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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